molecular formula C23H22N4O4S2 B11217001 N~8~-(4-ethoxyphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

N~8~-(4-ethoxyphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

Cat. No.: B11217001
M. Wt: 482.6 g/mol
InChI Key: XCHGSXKHZRESIX-UHFFFAOYSA-N
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Description

N8-(4-ETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE is a complex heterocyclic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, along with various functional groups such as ethoxyphenyl, propan-2-yl, and dicarboxamide. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8-(4-ETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with 2-aminobenzamide to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the thiazoloquinazoline core. Subsequent functionalization steps, including acylation and alkylation, introduce the propan-2-yl and dicarboxamide groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N8-(4-ETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and propan-2-yl groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Alkyl halides, amines, dimethylformamide (DMF), and reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

N8-(4-ETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N8-(4-ETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

N8-(4-ETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE can be compared with other similar compounds, such as:

    Thiazoloquinazolines: Compounds with similar core structures but different functional groups, which may exhibit varying biological activities.

    Quinazoline derivatives: Compounds with a quinazoline core but lacking the thiazole ring, which may have different pharmacological properties.

    Thiadiazole derivatives: Compounds with a thiadiazole ring instead of a thiazole ring, which may show distinct chemical reactivity and biological effects.

The uniqueness of N8-(4-ETHOXYPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H22N4O4S2

Molecular Weight

482.6 g/mol

IUPAC Name

8-N-(4-ethoxyphenyl)-5-oxo-3-N-propan-2-yl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

InChI

InChI=1S/C23H22N4O4S2/c1-4-31-15-8-6-14(7-9-15)25-20(28)13-5-10-16-17(11-13)27-19(26-21(16)29)18(33-23(27)32)22(30)24-12(2)3/h5-12H,4H2,1-3H3,(H,24,30)(H,25,28)(H,26,29)

InChI Key

XCHGSXKHZRESIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)NC4=C(SC(=S)N34)C(=O)NC(C)C

Origin of Product

United States

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